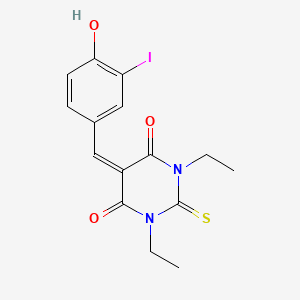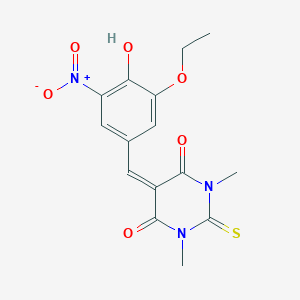
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to modulate various signaling pathways and enzymes, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many possible future directions for research involving N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential direction is the investigation of its potential as an anticancer agent, either alone or in combination with other compounds. Another potential direction is the investigation of its role in regulating other cellular processes, such as autophagy and inflammation. Additionally, further studies may be needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its potential limitations in various applications.
Méthodes De Synthèse
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzaldehyde with 3-(3,4,5-trimethoxyphenyl)acrylic acid followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as the reaction of 2-methyl-3-nitroaniline with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride.
Applications De Recherche Scientifique
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including studies on the role of various enzymes and signaling pathways in biological processes. For example, N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used to investigate the activity of protein kinase C (PKC) and its role in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been used to study the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell cycle progression and apoptosis.
Propriétés
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJXEQWANTPQJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915428.png)

![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)
![3-{3-(3-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915445.png)

![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)